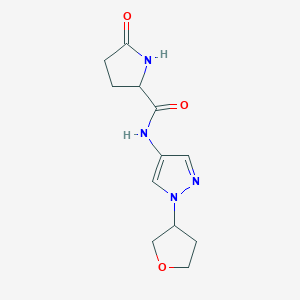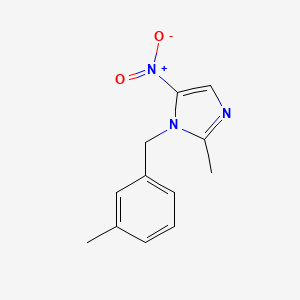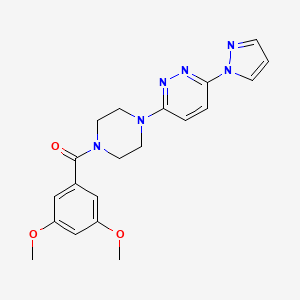
3-bromo-1-isopentyl-5-methyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Supramolecular Interactions of 1,2,3-Triazoles
1,2,3-Triazoles, including derivatives like 3-bromo-1-isopentyl-5-methyl-1H-1,2,4-triazole, exhibit unique supramolecular interactions, making them valuable in supramolecular and coordination chemistry. These interactions enable their applications in anion recognition, catalysis, and photochemistry, extending beyond the realm of click chemistry to include complexation with anions through hydrogen and halogen bonding. The versatility of triazole in forming various N-coordination modes and its role in ion-pair recognition and bimetallic complexes underscore its significance in scientific research (Schulze & Schubert, 2014).
Triazole as a Bioisostere in Medicinal Chemistry
The structural features of 1,2,3-triazole allow it to mimic different functional groups, establishing it as a bioisostere in the design of new active molecules. This property has been exploited to develop compounds with antimicrobial, antiviral, and antitumor effects, highlighting its potential in the synthesis of drug analogs with varied bioactivities (Bonandi et al., 2017).
Click Chemistry in Drug Discovery
The copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes is a cornerstone of click chemistry, which has found broad applications in drug discovery. This methodology facilitates the synthesis of biologically active compounds with triazole linkers, which are not merely passive entities but actively engage with biological targets through hydrogen bonding and dipole interactions, underscoring the growing impact of click chemistry on the development of new therapeutic agents (Kolb et al., 2003).
Corrosion Inhibition
Triazole derivatives have been studied for their corrosion inhibition properties on various metals in acidic media. These studies indicate that triazoles can offer protection against corrosion, making them useful in industrial applications where metal preservation is critical. The efficiency of these inhibitors is attributed to their adsorption on metal surfaces, which is governed by factors such as molecular structure and the presence of substituents (Lagrenée et al., 2002).
Antibacterial Agents
1,2,3-Triazoles have been identified as promising scaffolds in the development of novel antibacterial agents, including oxazolidinone antibacterials. The incorporation of triazole rings in these compounds has been shown to reduce the activity against monoamine oxidase A, potentially leading to an improved safety profile for these antibacterial agents (Reck et al., 2005).
Safety and Hazards
Specific safety and hazard information for “3-bromo-1-isopentyl-5-methyl-1H-1,2,4-triazole” is not provided in the resources I have. Sigma-Aldrich, a provider of this compound, does not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity .
Orientations Futures
The future directions for research on “3-bromo-1-isopentyl-5-methyl-1H-1,2,4-triazole” and similar compounds could involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . The pharmacological significance of the 1,2,4-triazole-containing scaffolds has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
Propriétés
IUPAC Name |
3-bromo-5-methyl-1-(3-methylbutyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN3/c1-6(2)4-5-12-7(3)10-8(9)11-12/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJECLEDZLMXSSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1CCC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Phenylethyl)carbamoyl]methyl 3-methoxybenzoate](/img/structure/B2757733.png)
![N-[(1-Methyl-1,2,4-triazol-3-yl)methyl]but-2-ynamide](/img/structure/B2757736.png)

![2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2757739.png)
![Methyl 4-{4-[(4-acetylanilino)carbonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2757740.png)




![1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2757746.png)

![12-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2757749.png)

